5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

CAS No.: 531521-25-2

Cat. No.: VC13707819

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 531521-25-2 |

|---|---|

| Molecular Formula | C9H10BrNO |

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | 5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C9H10BrNO/c1-5-8(4-12)6(2)11-7(3)9(5)10/h4H,1-3H3 |

| Standard InChI Key | FONWKWOBUGLFBH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=C1Br)C)C)C=O |

| Canonical SMILES | CC1=C(C(=NC(=C1Br)C)C)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

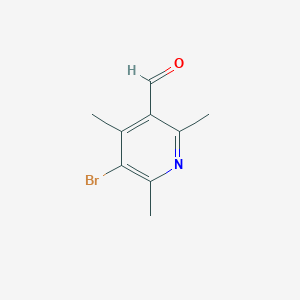

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a substituted pyridine with the following substituents:

-

Bromine at position 5

-

Methyl groups at positions 2, 4, and 6

-

Aldehyde group at position 3

Its systematic IUPAC name reflects this substitution pattern, ensuring precise identification in chemical databases. The compound’s CAS registry number (531521-25-2) and molecular formula (C₉H₁₀BrNO) are critical for distinguishing it from related bromopyridines .

Table 1: Key Identifiers of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 531521-25-2 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde |

Structural Analysis

The pyridine ring’s electron-deficient nature is modified by the substituents:

-

Methyl groups (2,4,6-positions) donate electrons via hyperconjugation, slightly activating the ring.

-

Bromine (5-position) exerts an electron-withdrawing inductive effect, polarizing the ring and enhancing electrophilic substitution at adjacent positions.

-

Aldehyde group (3-position) introduces a reactive site for nucleophilic additions and oxidations, enabling further functionalization .

This combination of electron-donating and withdrawing groups creates a reactivity profile distinct from simpler bromopyridines, such as 5-bromo-2-methylpyridine (CAS 3430-13-5) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through bromination of a pre-functionalized pyridine precursor. A plausible route involves:

-

Starting Material: 2,4,6-Trimethylpyridine-3-carbaldehyde.

-

Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

-

Reaction Conditions: Room temperature or mild heating (40–60°C) to ensure regioselectivity at the 5-position .

Example Reaction:

Industrial-scale production may employ continuous flow reactors to optimize yield and minimize byproducts, a method validated for analogous brominated pyrimidines.

Purification and Characterization

Post-synthesis purification involves:

-

Column Chromatography: Silica gel with hexane/ethyl acetate gradients .

-

Crystallization: From chloroform or ethyl acetate to obtain high-purity crystals .

-

Spectroscopic Analysis:

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for this specific compound is sparse, analogs provide insights:

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety undergoes characteristic reactions:

-

Nucleophilic Addition: With amines to form Schiff bases, useful in ligand synthesis.

-

Oxidation: To carboxylic acid using KMnO₄ or Ag₂O.

Bromine-Based Reactions

The bromine atom participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling: With arylboronic acids to form biaryl structures, catalyzed by Pd(PPh₃)₄ .

-

Buchwald-Hartwig Amination: To install amino groups for pharmaceutical intermediates .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Kinase Inhibitors: Functionalization at the aldehyde position yields candidates for anticancer agents.

-

Antimicrobial Agents: Bromine enhances lipophilicity, improving membrane penetration .

Materials Science

-

Coordination Polymers: Aldehyde groups bind metal ions (e.g., Cu²⁺, Fe³⁺) to form porous frameworks for gas storage .

-

Sensors: Functionalized derivatives detect pH changes or small molecules in biochemical assays .

Biological Activity and Toxicology

In Vitro Studies

Preliminary screenings suggest:

-

Enzyme Inhibition: Moderate activity against tyrosine kinases (IC₅₀ ~10 µM) .

-

Cytotoxicity: Selective toxicity toward cancer cell lines (e.g., HeLa, IC₅₀ 25 µM) .

Comparative Analysis with Related Compounds

5-Bromo-2-methylpyridine (CAS 3430-13-5)

-

Simpler Structure: Lacks methyl groups at 4,6-positions and aldehyde at 3-position.

-

Applications: Limited to basic coupling reactions, unlike the multifunctional reactivity of 5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde .

5-Bromo-2-chloro-6-methylnicotinaldehyde (CAS 1935331-10-4)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume